2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, commonly known as BINA, is a small molecule that has been widely studied for its potential therapeutic applications. BINA is a selective inhibitor of protein kinase C (PKC) and has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. In
Mechanism of Action
BINA is a selective inhibitor of 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, which is a family of enzymes that play a key role in a variety of cellular processes. By inhibiting this compound, BINA can modulate a number of signaling pathways, leading to its observed biological effects. BINA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation and immune response.
Biochemical and Physiological Effects:
BINA has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. In animal models, BINA has been shown to reduce inflammation and improve cognitive function. BINA has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of BINA is its selectivity for 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide, which allows for more precise modulation of signaling pathways. However, BINA's selectivity may also limit its potential therapeutic applications, as this compound is involved in a number of cellular processes. Additionally, BINA's effects may vary depending on the specific cell type or tissue being studied.
Future Directions
There are a number of potential future directions for research on BINA. One area of interest is the development of more potent and selective 2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide inhibitors. Another potential direction is the investigation of BINA's effects on other signaling pathways and cellular processes. Finally, BINA's potential therapeutic applications for neurodegenerative diseases and other inflammatory conditions warrant further investigation.
Scientific Research Applications
BINA has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. BINA has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO2/c23-22-18-10-4-2-7-16(18)12-13-20(22)26-14-21(25)24-19-11-5-8-15-6-1-3-9-17(15)19/h1-13H,14H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPTGYZUWOFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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